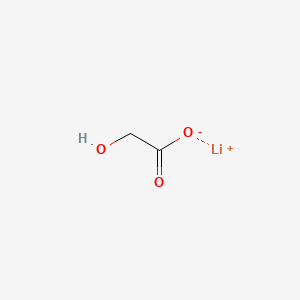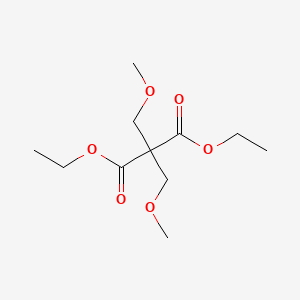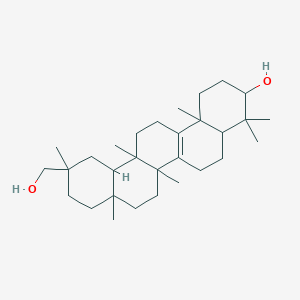
3-iodo-N,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively
Synthetic Routes and Reaction Conditions:
Iodination of N,4-dimethylaniline: One common method involves the iodination of N,4-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where N,4-dimethylaniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat management. The use of safer and more environmentally friendly oxidizing agents is also a focus in industrial settings to minimize hazardous by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from alkylated anilines to thioethers.
Oxidation Products: Quinones or nitroso compounds.
Coupling Products: Biaryl compounds with various functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Biochemical Probes: Used in the development of probes for studying enzyme activities and protein interactions.
Industry:
Dye Manufacturing: Intermediate in the production of azo dyes and other colorants.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-iodo-N,4-dimethylaniline exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of the nucleophile on the aromatic ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-Chloro-4-iodo-N,N-dimethylaniline: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
N,N-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Iodo-N,4-dimethylaniline is unique due to the presence of both iodine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
3-iodo-N,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |
InChI Key |
DRHPDCJOEBHZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)

![methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)

![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)






![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)
